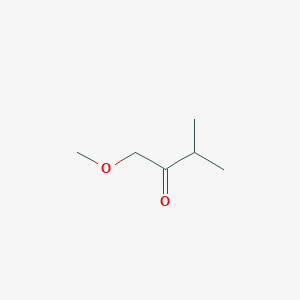
1-Methoxy-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-methylbutan-2-one is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12O2/c1-5(2)6(7)4-8-3/h5H,4H2,1-3H3 . This indicates that the molecule consists of a butanone structure with a methoxy group attached to the first carbon and a methyl group attached to the third carbon.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Sustainable Bio-based Solvent
1-Methoxy-3-methylbutan-2-one has been evaluated as a sustainable bio-based solvent. Jin et al. (2021) demonstrated its production via methylation of acetoin with dimethyl carbonate, showcasing an environmentally friendlier process with improved process mass intensity and atom economy. This compound exhibited potential as a renewable solvent capable of substituting carcinogenic halogenated solvents in various applications, thanks to its favorable solvatochromic parameters and low peroxide forming potential (Jin et al., 2021).
Reaction Kinetics and Products
Aschmann, Arey, and Atkinson (2011) studied the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol, a compound closely related to this compound. Their findings provide insights into the environmental fate and reactivity of such compounds, identifying various degradation products and proposing potential reaction mechanisms (Aschmann et al., 2011).
Photoinitiators for UV-curable Coatings
Angiolini et al. (1997) explored copolymeric systems involving this compound derivatives as photoinitiators for ultraviolet-curable pigmented coatings. These systems were found to display synergistic effects in activity compared to their homopolymeric counterparts, underscoring the chemical's relevance in the development of advanced materials (Angiolini et al., 1997).
Chemical Equilibrium and Thermodynamics
The liquid-phase decomposition and synthesis reactions involving derivatives of this compound have been studied for their equilibrium constants and thermodynamic properties. For instance, Serda et al. (1995) and Männistö et al. (2016) provided valuable data on the equilibrium constants and thermodynamics for the decomposition and synthesis of related ethers, contributing to our understanding of their behavior in industrial processes (Serda et al., 1995); (Männistö et al., 2016).
Safety and Hazards
properties
IUPAC Name |
1-methoxy-3-methylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(7)4-8-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDDENYNARWBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65857-35-4 |
Source


|
| Record name | 1-methoxy-3-methylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid](/img/structure/B2732870.png)
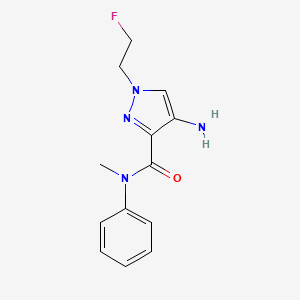
![Ethyl 4-[(3-chlorobenzyl)amino]quinazoline-2-carboxylate](/img/structure/B2732873.png)
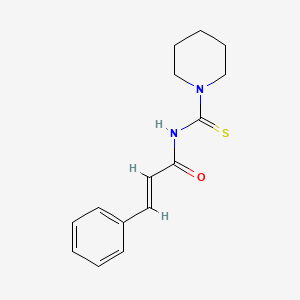
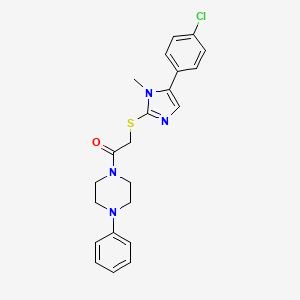
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2732876.png)
![(Z)-ethyl 2-((1-naphthoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2732877.png)
![1-[1-(Benzotriazol-1-yl)butyl]pyrrolidin-2-one](/img/structure/B2732879.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2732882.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2732883.png)
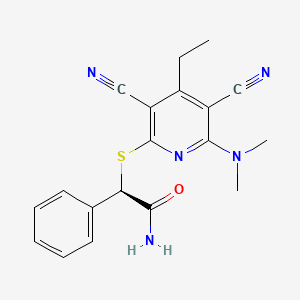
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2732885.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2732886.png)
